

# Physical and chemical properties of (-)-Asarinin

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## Compound of Interest

Compound Name: (-)-Asarinin

Cat. No.: B1665185

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An In-depth Technical Guide to the Physical and Chemical Properties of **(-)-Asarinin**

## Introduction

**(-)-Asarinin**, also known as (-)-Episesamin, is a furofuran lignan found in various plant species, including those from the *Asarum*, *Zanthoxylum*, and *Horsfieldia* genera[1][2][3]. Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units[4]. **(-)-Asarinin** has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties[3][5]. Notably, its potential as an anticancer agent has been highlighted by its ability to induce apoptosis in cancer cells through caspase-dependent pathways[1][6][7].

This technical guide provides a comprehensive overview of the physical and chemical properties of **(-)-Asarinin**, detailed experimental protocols for its isolation and characterization, and a visualization of its known signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology.

## Chemical and Physical Properties

The physical and chemical properties of **(-)-Asarinin** are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

## General and Structural Properties

Property	Value	Citations
Molecular Formula	C <sub>20</sub> H <sub>18</sub> O <sub>6</sub>	[1][3][6][8]
Molecular Weight	354.35 g/mol	[3][7][9]
IUPAC Name	5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole	[6]
Synonyms	(-)-Episesamin, L-Asarinin, Desgeranyloxyarmatumin	[1]
CAS Number	133-04-0, 133-05-1	[1][5][8][9][10]
Appearance	White to off-white crystalline solid; white needle-shaped crystals	[2]

## Physicochemical Properties

Property	Value	Citations
Melting Point	120-122 °C	[7]
Boiling Point	504.4 ± 50.0 °C (Predicted)	[3]
Density	1.385 ± 0.06 g/cm <sup>3</sup> (Predicted)	
Flash Point	212.3 °C	[3]
Optical Rotation	[α] <sup>20</sup> <sub>D</sub> : -118.6° (chloroform); [α] <sup>23</sup> <sub>D</sub> : -122° (chloroform)	

## Solubility

Solvent	Solubility	Citations
Water	Insoluble	[11]
Ethanol	Insoluble	[11]
DMSO	10 mg/mL; 70 mg/mL	[1][11]
DMF	20 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:4)	0.2 mg/mL	[1]
Other Solvents	Soluble in boiling methanol, chloroform, acetone, and benzene.	[5]

## Spectroscopic Data

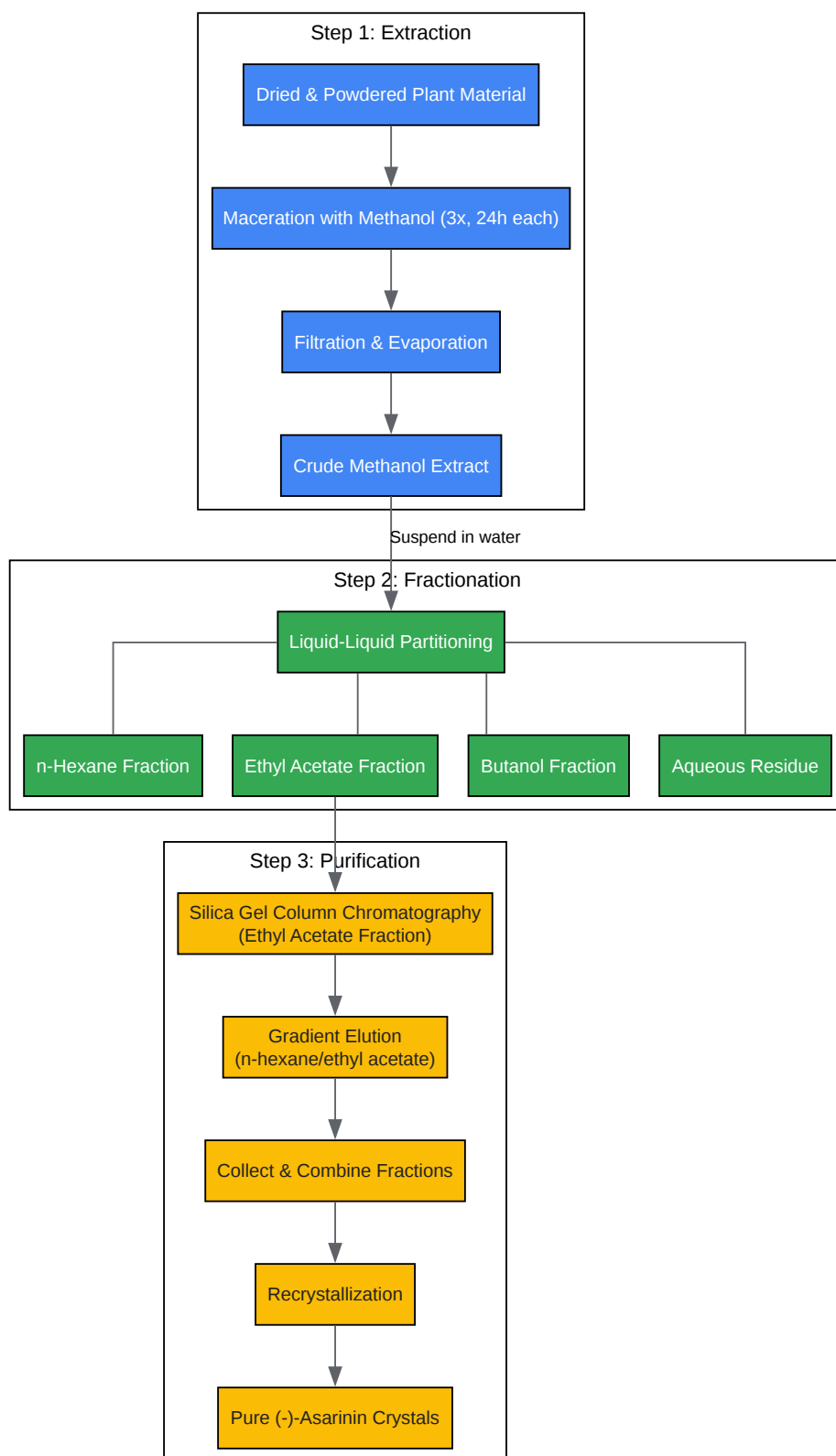
Technique	Data	Citations
UV ( $\lambda_{\text{max}}$ )	237, 288 nm	[1]
$^1\text{H}$ -NMR	Data available in specialized literature.	[2]
$^{13}\text{C}$ -NMR	Data available in specialized literature.	[2]
Mass Spectrometry	Data available in specialized literature.	[2]

## Experimental Protocols

This section outlines detailed methodologies for the isolation, characterization, and biological evaluation of **(-)-Asarinin**.

### Isolation of (-)-Asarinin from Plant Material

The following is a generalized protocol for the isolation of **(-)-Asarinin** from a plant source, such as the leaves of *Horsfieldia spicata*[2].



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**Caption:** Workflow for the extraction and isolation of **(-)-Asarinin**.

- **Extraction:** Dried and powdered plant material (e.g., 1.5 kg) is macerated with methanol (e.g., 15 L) at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction[2]. The resulting solutions are combined, filtered, and the solvent is removed under reduced pressure to yield the crude methanol extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. This separates the compounds based on their polarity, with lignans like **(-)-Asarinin** typically concentrating in the ethyl acetate fraction[2].
- **Purification:** The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, commonly n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are combined, and the solvent is evaporated.
- **Final Purification:** The enriched solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to yield pure, needle-like crystals of **(-)-Asarinin**[2].

## Physicochemical Characterization

- **Melting Point Determination:** The melting point is determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
- **Optical Rotation Measurement:** Specific rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent like chloroform. The solution is placed in a polarimeter cell of a defined path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C)[12][13].

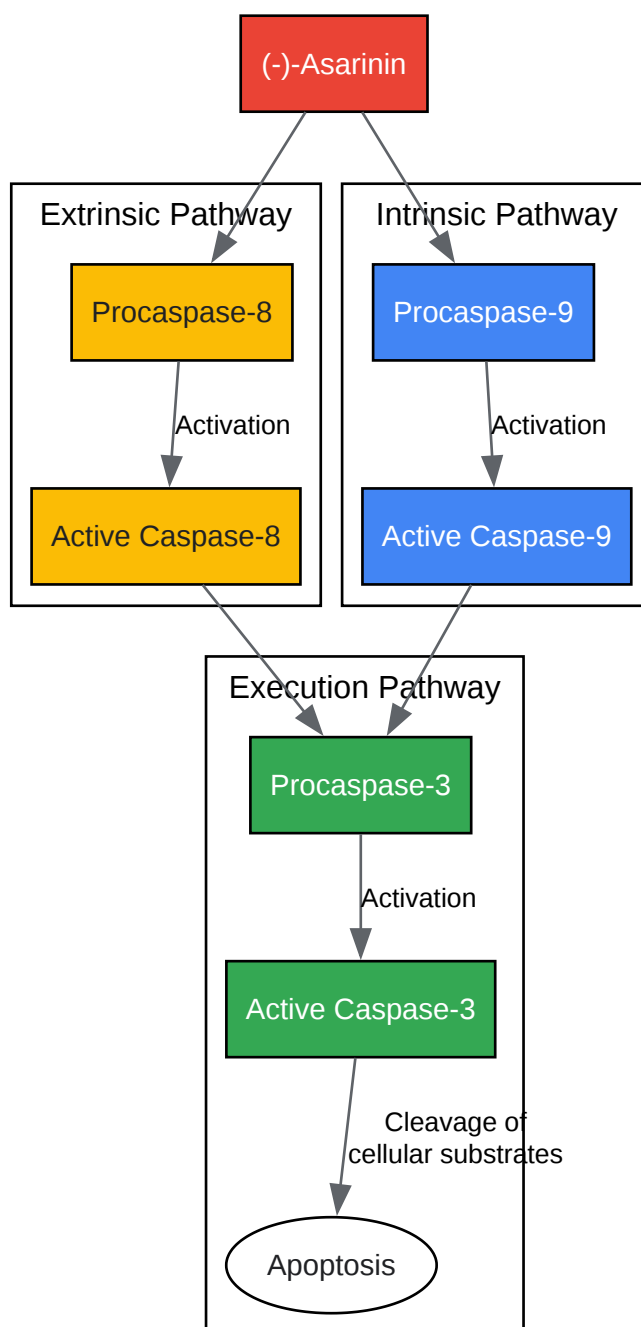
## Biological Activity Assay: Caspase Activation

This protocol describes a method to determine if **(-)-Asarinin** induces apoptosis via caspase activation in cancer cells, such as the A2780 ovarian cancer cell line[6][7].

- **Cell Culture and Treatment:** A2780 cells are cultured in appropriate media until they reach 70-80% confluency. The cells are then treated with various concentrations of **(-)-Asarinin** (e.g., 0, 20, 40, 60  $\mu$ M) for a specified time, such as 24 hours.
- **Cell Lysis:** After treatment, cells are harvested and washed with PBS. A lysis buffer is added to extract cellular proteins.
- **Caspase Activity Assay:** The activity of caspase-3, -8, and -9 is measured using commercially available colorimetric or fluorometric assay kits. These kits contain specific peptide substrates conjugated to a chromophore or fluorophore (e.g., p-nitroaniline or AFC).
- **Data Analysis:** The cell lysate is incubated with the specific caspase substrate. The amount of cleaved chromophore or fluorophore is quantified using a spectrophotometer or fluorometer. An increase in signal compared to the untreated control indicates caspase activation[6][7]. To confirm the pathway, specific caspase inhibitors (e.g., z-DEVD-fmk for caspase-3) can be used to pretreat cells, which should attenuate the cell death induced by **(-)-Asarinin**[6][7].

## Signaling Pathways

**(-)-Asarinin** exerts its anticancer effects primarily by inducing apoptosis. This process is mediated by a caspase-dependent signaling cascade. The activation of both initiator caspase-8 and initiator caspase-9 indicates that **(-)-Asarinin** may trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways. Both pathways converge on the activation of the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[6][12][14].



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**Caption:** Caspase-dependent apoptosis pathway induced by **(-)-Asarinin**.

## Conclusion

**(-)-Asarinin** is a bioactive lignan with well-defined physical and chemical properties. Its ability to induce apoptosis in cancer cells through the activation of caspases-3, -8, and -9 makes it a compound of significant interest for oncological research and drug development[1][6]. The

protocols and data presented in this guide offer a foundational resource for scientists working with this promising natural product. Further investigation is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.

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